molecular formula C14H14O B180179 (2'-Methyl[1,1'-biphenyl]-4-yl)methanol CAS No. 198206-29-0

(2'-Methyl[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B180179
CAS No.: 198206-29-0
M. Wt: 198.26 g/mol
InChI Key: KNPCHSOAWDGHNI-UHFFFAOYSA-N
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Description

(2’-Methyl[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H14O. It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: (2’-Methyl[1,1’-biphenyl]-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)aldehyde or (2’-Methyl[1,1’-biphenyl]-4-yl)ketone.

    Reduction: Formation of (2’-Methyl[1,1’-biphenyl]-4-yl)methane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.

Scientific Research Applications

(2’-Methyl[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’-Methyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: It may modulate pathways related to inflammation, microbial growth, and cellular signaling, depending on its specific application and context.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a methyl group and a hydroxymethyl group in (2’-Methyl[1,1’-biphenyl]-4-yl)methanol makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

[4-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCHSOAWDGHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362636
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198206-29-0
Record name (2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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